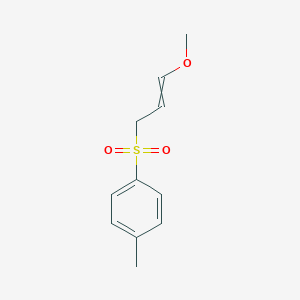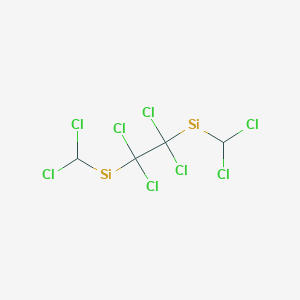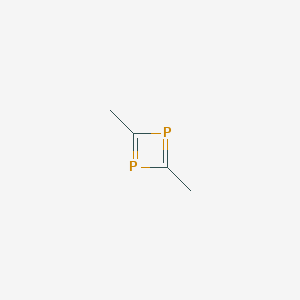
2,4-Dimethyl-1,3-diphosphete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1,3-diphosphete is a unique organophosphorus compound characterized by its distinct molecular structureIts molecular formula is C4H8P2, and it is known for its reactivity and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1,3-diphosphete typically involves the reaction of appropriate phosphorus precursors under controlled conditions. One common method includes the cyclization of 1,3-diphosphabutadiene derivatives. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-1,3-diphosphete undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and organometallic reagents can be employed.
Major Products: The major products formed from these reactions include phosphine oxides, substituted phosphines, and other organophosphorus derivatives .
Scientific Research Applications
2,4-Dimethyl-1,3-diphosphete has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1,3-diphosphete involves its interaction with various molecular targets. It can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The pathways involved often include the formation of reactive intermediates that facilitate the desired chemical transformations .
Comparison with Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share similar structural features and reactivity patterns.
2,4-Dimethyl-1,3-dioxolane: Another compound with comparable chemical properties.
2,4-Dimethyl-1,3-dioxane: Known for its similar reactivity in substitution and oxidation reactions
Uniqueness: What sets 2,4-Dimethyl-1,3-diphosphete apart is its dual phosphorus atoms, which confer unique reactivity and the ability to form diverse organophosphorus compounds. This makes it a valuable compound in both academic research and industrial applications .
Properties
CAS No. |
141987-56-6 |
|---|---|
Molecular Formula |
C4H6P2 |
Molecular Weight |
116.04 g/mol |
IUPAC Name |
2,4-dimethyl-1,3-diphosphete |
InChI |
InChI=1S/C4H6P2/c1-3-5-4(2)6-3/h1-2H3 |
InChI Key |
LITDBUOMWQOOGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=PC(=P1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Propan-2-yl)phenyl]methanethiol](/img/structure/B12537022.png)
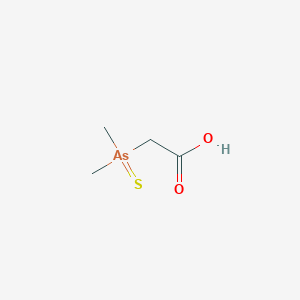
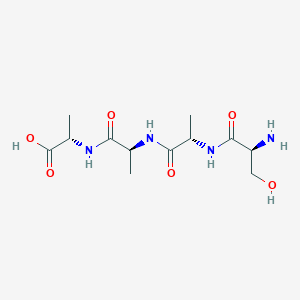



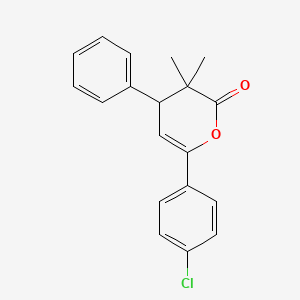
![N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12537074.png)
![2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)

-](/img/structure/B12537098.png)

